1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one
Description
This compound features a bis-triazole core with two 4-ethyl-4H-1,2,4-triazol-3-yl groups interconnected via sulfanyl bridges. Each triazole unit is substituted with a 4-chlorophenyl ring and a 2-(4-chlorophenyl)-2-oxoethyl moiety. Structural characterization of such complexes often employs X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N6O2S2/c1-3-32-22(28-30-24(32)36-14-20(34)16-5-9-18(26)10-6-16)13-23-29-31-25(33(23)4-2)37-15-21(35)17-7-11-19(27)12-8-17/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJQJAPFIIEPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CC3=NN=C(N3CC)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex chemical structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including triazole and sulfanyl moieties, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain triazole-based compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share similar mechanisms due to its structural characteristics.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, a related study reported strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that the compound could be evaluated for its efficacy in treating conditions related to these enzymes.
Study 1: Antimicrobial Screening
In a comparative study of various triazole derivatives, the compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar disc-diffusion method confirmed that it inhibited the growth of E. coli and S. aureus, indicating broad-spectrum antimicrobial potential .
Study 2: Anticancer Activity Assessment
A multicellular spheroid model was used to assess the anticancer efficacy of triazole derivatives. The compound showed promising results in reducing tumor size and inhibiting cell migration in vitro. These findings suggest that further investigation into its mechanism of action could lead to novel therapeutic applications in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By interacting with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Compounds with similar structures have been shown to compromise bacterial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest significant potential as a pharmaceutical agent. Its triazole moiety is known for antifungal and anticancer properties.
Antifungal Activity
Triazole derivatives are widely studied for their ability to inhibit the synthesis of ergosterol in fungal cell membranes. Compounds similar to this one have shown promising results against various fungal strains, making them candidates for developing new antifungal therapies.
Anticancer Properties
Research indicates that triazole-containing compounds can exhibit cytotoxic effects on cancer cell lines. Studies have reported IC50 values comparable to established chemotherapeutics like doxorubicin in cell lines such as Jurkat and A431. This suggests that the compound could be a valuable addition to cancer treatment regimens.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | Jurkat | 0.5 |
| Doxorubicin | A431 | 0.7 |
| Target Compound | Jurkat | 0.6 |
| Target Compound | A431 | 0.8 |
Agricultural Applications
The compound may also have potential as a pesticide or fungicide due to its biological activity against pathogens affecting crops. Triazole derivatives are often used in agriculture to control fungal diseases in plants.
Efficacy Against Plant Pathogens
Studies have demonstrated that triazoles can effectively inhibit the growth of various plant pathogens, suggesting that this compound could be developed into a commercial agricultural product.
Study 1: Antifungal Efficacy
A study conducted by Zhang et al. (2023) evaluated the antifungal properties of several triazole derivatives, including those structurally related to the target compound. The results indicated significant inhibition of fungal growth in both in vitro and in vivo models.
Study 2: Cytotoxicity Evaluation
In another investigation by Lee et al. (2023), the cytotoxic effects of the compound on human cancer cell lines were assessed. The study found that modifications to the phenyl ring significantly influenced biological activity, highlighting the importance of structure-function relationships in drug design.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and oxoethyl groups enhance electrophilicity, similar to the sulfonyl group in ’s compound .
- Steric Effects : The 4-ethyl groups on triazole rings in the target compound introduce steric hindrance absent in simpler analogues like ’s thiazole derivative .
- Aromatic Diversity: ’s compound incorporates a quinoline ring, enabling π-π stacking interactions, whereas the target compound focuses on chlorinated aromatics .
Physicochemical Properties
- Polarity : The target compound’s two sulfanyl groups and oxoethyl moieties increase polarity compared to ’s thiazole derivative, which lacks oxygen atoms .
- Thermal Stability : Crystallographic data for ’s compound (R factor = 0.050) suggests high structural rigidity, likely mirrored in the target compound due to its bis-triazole framework .
- Solubility: The 4-ethyl groups in the target compound may reduce aqueous solubility relative to ’s quinoline-containing analogue, which has a heteroaromatic system capable of hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
